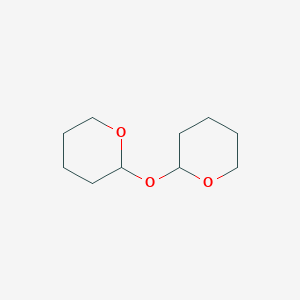

Tetrahydropyranyl ether

描述

Historical Context and Evolution of Protecting Group Strategies

The concept of protecting groups is not a modern invention but dates back to the early 20th century. numberanalytics.com Early synthetic chemists recognized the need to shield certain functional groups to prevent unwanted side reactions. numberanalytics.comwiley.com For instance, in the 1870s, triphenylmethyl ethers were used to selectively protect hydroxyl groups during the synthesis of gentiobiose. wiley.com

The evolution of protecting group strategies has been driven by the increasing complexity of synthetic targets. numberanalytics.com As chemists endeavored to build more elaborate molecular architectures, the demand for a diverse and reliable toolkit of protecting groups grew. numberanalytics.comwiley.com This led to the development of groups with varying stabilities and deprotection methods, allowing for more sophisticated and efficient synthetic routes. A key milestone was the introduction of silyl (B83357) ethers in the 1960s and 1970s, which became widely used due to their ease of installation and removal. numberanalytics.com

Significance of Hydroxyl Protecting Groups in Complex Organic Synthesis

The hydroxyl group is a ubiquitous and highly versatile functional group in organic chemistry, present in a vast array of natural products and synthetic intermediates such as nucleosides, carbohydrates, and steroids. highfine.com Its ability to be converted into other functionalities like carbonyls, halogens, or ethers makes it a crucial player in synthetic transformations. highfine.com However, this reactivity also makes it susceptible to undesired reactions such as oxidation, acylation, and substitution. highfine.com

In the synthesis of complex molecules, where multiple functional groups coexist, the selective protection of hydroxyl groups is paramount. numberanalytics.comnumberanalytics.com It enables chemists to control the reactivity of the molecule, ensuring that reactions proceed with high precision and efficiency. numberanalytics.comnumberanalytics.com Without the use of protecting groups, the synthesis of many intricate molecules, such as the natural product Taxol, would be exceptionally challenging, if not impossible. numberanalytics.comnumberanalytics.com

Structure

3D Structure

属性

CAS 编号 |

709-84-2 |

|---|---|

分子式 |

C10H18O3 |

分子量 |

186.25 g/mol |

IUPAC 名称 |

2-(oxan-2-yloxy)oxane |

InChI |

InChI=1S/C10H18O3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h9-10H,1-8H2 |

InChI 键 |

HUHXLHLWASNVDB-UHFFFAOYSA-N |

规范 SMILES |

C1CCOC(C1)OC2CCCCO2 |

产品来源 |

United States |

Formation of Tetrahydropyranyl Ethers Tetrahydropyranylation

Fundamental Reaction Mechanisms

The acid-catalyzed formation of a tetrahydropyranyl ether from an alcohol and 3,4-dihydro-2H-pyran proceeds through a well-established mechanism involving electrophilic activation, nucleophilic attack, and catalyst regeneration.

Acid-Catalyzed Tetrahydropyranylation Mechanism: Electrophilic Activation of 3,4-Dihydro-2H-pyran

The initial step in the acid-catalyzed tetrahydropyranylation is the activation of 3,4-dihydro-2H-pyran (DHP) by a proton from the acid catalyst. total-synthesis.comyoutube.com The proton adds to the electron-rich double bond of DHP. youtube.com Specifically, protonation occurs at the carbon atom further from the ring oxygen, which leads to the formation of a more stable carbocation intermediate. youtube.com This electrophilic activation transforms the relatively unreactive DHP into a highly electrophilic species, primed for nucleophilic attack.

Role of the Stabilized Carbocation Intermediate in Nucleophilic Addition

The protonation of DHP generates a key intermediate: a resonance-stabilized carbocation. total-synthesis.comyoutube.com The positive charge is delocalized between the carbon atom adjacent to the ring oxygen and the oxygen atom itself, with the oxonium ion being a significant resonance contributor. total-synthesis.com This delocalization greatly stabilizes the carbocation, facilitating its formation. masterorganicchemistry.comlibretexts.orglibretexts.org The electron-deficient carbon of this stabilized intermediate is then susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of the alcohol. total-synthesis.com This nucleophilic addition results in the formation of a new carbon-oxygen bond and a protonated THP ether.

Proton Transfer and Catalyst Regeneration in the Reaction Cycle

The final step of the mechanism is a proton transfer from the newly formed, protonated THP ether to a base, which is typically the conjugate base of the acid catalyst or another molecule of the alcohol. This deprotonation step neutralizes the intermediate and yields the final this compound product. total-synthesis.com Crucially, this step also regenerates the acid catalyst, allowing it to participate in the activation of another molecule of DHP. total-synthesis.com This catalytic cycle means that only a substoichiometric amount of acid is required for the reaction to proceed to completion.

Classical and Contemporary Methodologies for Tetrahydropyranylation

A variety of methods have been developed for the tetrahydropyranylation of alcohols, with Brønsted acid-catalyzed approaches being the most traditional and widely employed.

Brønsted Acid-Catalyzed Approaches

Brønsted acids are proton donors and are commonly used to catalyze the tetrahydropyranylation reaction by activating the 3,4-dihydro-2H-pyran as described in the mechanism above.

p-Toluenesulfonic Acid (TsOH): A strong organic acid, p-toluenesulfonic acid is a highly effective and commonly used catalyst for the tetrahydropyranylation of a wide range of alcohols. tandfonline.comtandfonline.comsigmaaldrich.comcommonorganicchemistry.com It is a solid, making it easy to handle, and it is soluble in many organic solvents. fiveable.me The reaction is typically carried out by stirring the alcohol and an excess of DHP with a catalytic amount of TsOH in an aprotic solvent like dichloromethane (B109758) at room temperature. commonorganicchemistry.comwikipedia.org

Pyridinium (B92312) p-Toluenesulfonate (PPTS): For substrates that are sensitive to strong acids, pyridinium p-toluenesulfonate offers a milder alternative to TsOH. total-synthesis.comguidechem.com PPTS is a salt of pyridine and p-toluenesulfonic acid and acts as a weakly acidic catalyst. guidechem.comchemicalbook.com This reduced acidity is often sufficient to promote the reaction while minimizing side reactions or degradation of acid-labile functional groups. guidechem.comchemicalbook.com

Hydrochloric Acid (HCl): While effective, hydrochloric acid is a strong mineral acid and its use can be complicated by its aqueous nature and high corrosivity. conicet.gov.arresearchgate.neteurekalert.org It can be used as a catalyst in ethereal solvents, but care must be taken to control the reaction conditions to avoid unwanted side reactions, particularly with sensitive substrates. acs.org

Comparison of Conventional Acid Catalysts for Tetrahydropyranylation

| Catalyst | Acidity | Common Substrates | Advantages | Disadvantages |

| p-Toluenesulfonic Acid (TsOH) | Strong | Primary, secondary, and some tertiary alcohols | High catalytic activity, easy to handle (solid) | Can cause degradation of acid-sensitive substrates |

| Pyridinium p-Toluenesulfonate (PPTS) | Mild | Acid-sensitive alcohols, complex molecules | Mild reaction conditions, high selectivity | Lower catalytic activity than TsOH |

| Hydrochloric Acid (HCl) | Strong | Simple, robust alcohols | Inexpensive | Corrosive, can be difficult to handle, potential for side reactions |

Heterogeneous Brønsted Acid Catalysts

Heterogeneous Brønsted acid catalysts offer significant advantages in the synthesis of tetrahydropyranyl (THP) ethers, primarily due to their ease of separation from the reaction mixture, potential for recyclability, and often mild reaction conditions. researchgate.net These solid acid catalysts provide an environmentally friendlier alternative to traditional homogeneous acids. researchgate.net

Zeolite H-beta Zeolite H-beta is a highly efficient and recyclable solid acid catalyst for the tetrahydropyranylation of alcohols and phenols. lookchemmall.comorganic-chemistry.org This catalyst facilitates the protection of hydroxyl groups as THP ethers under mild conditions, typically refluxing in hexanes. lookchemmall.comorganic-chemistry.org A key advantage is the short reaction time, with many common alcohols being converted in as little as 5 to 15 minutes, achieving yields often greater than 90%. lookchemmall.com The method is effective for a range of primary and secondary alcohols, although tertiary and sterically hindered alcohols may react more slowly. organic-chemistry.org Zeolite H-beta can be easily recovered after the reaction and reused multiple times without a significant loss of catalytic activity. lookchemmall.comorganic-chemistry.org Studies have shown the catalyst can be recycled for many cycles, maintaining high yields. lookchemmall.com The amount of Zeolite H-beta required is often less than that of other zeolite catalysts, such as H-Y zeolite. lookchemmall.com

Table 1: Tetrahydropyranylation of Alcohols using Zeolite H-beta Reaction conditions: Alcohol (1 mmol), dihydropyran (1.15 mmol), and Zeolite H-beta catalyst in dry hexanes (10 mL) under reflux.

| Substrate (Alcohol) | Catalyst Amount (mg/mmol) | Time (min) | Yield (%) |

| Benzyl (B1604629) alcohol | 20 | 5 | 96 |

| 1-Octanol | 20 | 15 | 94 |

| Cyclohexanol | 20 | 10 | 95 |

| Phenol | 20 | 60 | 91 |

| 2-Phenyl-1-propanol | 20 | 15 | 95 |

| Data sourced from Bulletin of the Korean Chemical Society. lookchemmall.com |

**Silica-Supported Perchloric Acid (HClO₄-SiO₂) ** Silica-supported perchloric acid (HClO₄-SiO₂) serves as a versatile and highly efficient heterogeneous catalyst for the tetrahydropyranylation of hydroxyl groups. organic-chemistry.orgorganic-chemistry.org This system provides a simple and convenient protocol for the protection of alcohols and phenols, often under solvent-free conditions at room temperature. organic-chemistry.orgresearchgate.net The catalyst is noted for its high yields, short reaction times, and reusability, making it an economically viable and environmentally friendly option. organic-chemistry.org HClO₄-SiO₂ is prepared by impregnating silica (B1680970) gel with perchloric acid and then heating it under a vacuum. organic-chemistry.org Its performance in catalyzing tetrahydropyranylation has been shown to be superior to many other methods in terms of reaction speed and yield. organic-chemistry.org

Sulfonated Charcoal Sulfonated charcoal has been demonstrated to be a mild, effective, and efficient heterogeneous catalyst for the tetrahydropyranylation of a wide range of alcohols and phenols. tandfonline.comresearchgate.net This carbon-based solid acid is prepared from inexpensive raw materials and is thermally stable. nih.gov Its catalytic activity is sufficient to promote various organic reactions, including esterification and the formation of THP ethers. researchgate.netnih.gov The use of sulfonated charcoal aligns with green chemistry principles as it is a recyclable solid catalyst, minimizing waste. nih.gov

**Ammonium (B1175870) Hydrogen Sulfate supported on Silica (NH₄HSO₄@SiO₂) ** Ammonium hydrogen sulfate supported on silica gel (NH₄HSO₄@SiO₂) is an inexpensive, recyclable, and highly effective acidic catalyst for the synthesis of THP ethers. nih.gov It efficiently promotes the tetrahydropyranylation of various functionalized and non-functionalized alcohols and phenols under mild conditions. nih.gov This catalyst is particularly effective in low-impact, green ethereal solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov The reactions can be carried out with low catalyst loading (e.g., 3 mol ‰), and the catalyst can be easily recovered through simple filtration and recycled multiple times. nih.gov While primary alcohols show excellent conversion rates, more demanding conditions, such as an increased amount of dihydropyran, may be required for secondary alcohols. beilstein-journals.org

Table 2: NH₄HSO₄@SiO₂-Catalyzed Tetrahydropyranylation in Green Solvents General conditions: Reactions run at room temperature unless otherwise specified.

| Substrate | Solvent | DHP (equiv.) | Time (h) | Conversion (%) |

| Benzyl alcohol | CPME | 1.2 | 0.5 | >98 |

| Cinnamyl alcohol | 2-MeTHF | 1.2 | 2 | >98 |

| (-)-Menthol | 2-MeTHF | 2.0 | 24 | 85 |

| Phenol | 2-MeTHF | 2.0 | 24 | 80 |

| Data sourced from Beilstein Journal of Organic Chemistry. nih.gov |

Lewis Acid-Catalyzed Approaches

Lewis acids are effective catalysts for tetrahydropyranylation, offering an alternative to protonic acids and often enabling the reaction under milder conditions, which is beneficial for acid-sensitive substrates. organic-chemistry.org

Metal Triflate Catalysis

Metal triflates are recognized as highly efficient, water-resistant Lewis acid catalysts for a variety of organic transformations, including the formation of THP ethers. researchgate.net

Scandium(III) Triflate (Sc(OTf)₃) Scandium(III) triflate is a versatile and robust Lewis acid catalyst that has gained significant attention in organic synthesis. researchgate.netscandium.org It is known for its high catalytic activity, thermal stability, and water resistance, making it a prominent green catalyst. researchgate.netscandium.org Sc(OTf)₃ effectively catalyzes a wide range of reactions, including the formation of carbon-carbon bonds and cycloadditions. researchgate.net Its utility in promoting reactions under mild conditions reduces energy consumption and byproduct formation. scandium.org

Bismuth Triflate (Bi(OTf)₃) Bismuth triflate is a highly efficient catalyst for the tetrahydropyranylation of a diverse range of alcohols and phenols. organic-chemistry.orgnorthwestern.edu A significant advantage of this catalyst is its effectiveness under solvent-free conditions and at very low catalytic loadings (as low as 0.1 mol %). organic-chemistry.orgnorthwestern.eduresearchgate.net Bismuth triflate is relatively non-toxic and is notably insensitive to air and small amounts of moisture, which simplifies the experimental procedure. organic-chemistry.orgorganic-chemistry.org The reaction typically involves stirring the alcohol and dihydropyran with the catalyst at room temperature. organic-chemistry.org This method works well for primary, secondary, tertiary, and allylic alcohols without causing dehydration of tertiary alcohols. organic-chemistry.org

Table 3: Bismuth Triflate-Catalyzed Tetrahydropyranylation Conditions: Solvent-free, room temperature, 0.1 mol% Bi(OTf)₃.

| Substrate | Time | Yield (%) |

| 1-Octanol | 5 min | 99 |

| Benzyl alcohol | 5 min | 99 |

| Cyclohexanol | 10 min | 99 |

| tert-Butanol | 20 min | 99 |

| Phenol | 20 min | 99 |

| Data sourced from European Journal of Organic Chemistry. organic-chemistry.org |

Other Lewis Acid Systems

Titanium(IV) Chloride (TiCl₄) While widely used as a Lewis acid in organic synthesis, literature primarily highlights Titanium(IV) chloride in the context of the conversion of THP ethers directly into acetates, rather than their initial formation. organic-chemistry.org

Cerium(III) Chloride Heptahydrate/Sodium Iodide (CeCl₃·7H₂O/NaI) The combination of cerium(III) chloride heptahydrate with sodium iodide creates a potent and water-tolerant Lewis acid system. sci-hub.se Cerium(III) chloride itself is an inexpensive, non-toxic, and environmentally "friendly" Lewis acid. sci-hub.se Its catalytic activity is dramatically increased when used in conjunction with an iodide source like NaI. sci-hub.se This enhanced Lewis acidity is believed to arise from the formation of a complex between the two components. sci-hub.se This system is effective for various transformations involving carbon-oxygen bond cleavage and reactions of hydroxyl groups. sci-hub.seresearchgate.net

Iron(III) Chloride (FeCl₃) Iron(III) chloride is a common and inexpensive Lewis acid. mdpi.com While various iron salts have been explored as catalysts, the specific application of iron(III) chloride nanoparticles in tetrahydropyranylation is an area of ongoing research interest. Generally, Lewis acids like FeCl₃ are employed to activate reactants in reactions such as the Biginelli reaction. mdpi.com

Neutral Reagent Mediated Tetrahydropyranylation

Tetrahydropyranylation can also be achieved under neutral conditions, which is particularly valuable for substrates containing acid-labile functional groups.

Trimethylsilyl (B98337) Iodide (Me₃SiI) Mediated Reactions

Trimethylsilyl iodide (TMSI) is a potent reagent typically utilized for the cleavage of ethers, including THP ethers, under neutral conditions. acsgcipr.orgwikipedia.org The reaction proceeds via coordination of the silicon center to the ether oxygen, followed by nucleophilic attack by the iodide ion. acsgcipr.org It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide due to its cost and instability. acsgcipr.org While its primary documented role is in deprotection, its reactivity with ethers highlights its utility in transformations involving silyl (B83357) ethers. wikipedia.orgresearchgate.net

Thiourea-Catalyzed Methods

N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a highly effective organocatalyst that promotes the tetrahydropyranylation of hydroxyl groups. organic-chemistry.orgrsc.org This catalyst operates through a mechanism involving double hydrogen bonding to activate substrates. rsc.orgresearchgate.net Its application is particularly advantageous for protecting sterically hindered and acid-sensitive alcohols. organic-chemistry.org The use of this thiourea derivative represents a key development in hydrogen-bond organocatalysis, enabling efficient reactions under mild conditions. rsc.orgresearchgate.net

Microwave-Assisted Synthesis of Tetrahydropyranyl Ethers

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering substantial reductions in reaction times and often improving yields compared to conventional heating methods. sci-hub.seat.ua In the context of tetrahydropyranylation, microwave irradiation provides a rapid and efficient method for the protection of alcohols, phenols, and thiols.

One notable application involves the use of hydrated zirconia as a catalyst under solvent-free conditions. This approach capitalizes on the efficiency of microwave heating to drive the reaction to completion in a short timeframe. The distinct advantages of this methodology include mild reaction conditions, the absence of toxic organic solvents, and straightforward product isolation with excellent yields. lookchem.com

The generality of this microwave-accelerated procedure is demonstrated by its successful application to a wide array of hydroxy compounds. This includes primary, secondary, tertiary, allylic, and acetylenic alcohols, as well as phenolic and polyfunctional compounds. A key benefit of using a catalyst like hydrated zirconia, which lacks strong acidic sites, is the ability to protect hydroxyl groups in molecules containing acid-sensitive functionalities, such as ketals and silyl ethers, without causing their degradation. lookchem.com Furthermore, allylic and acetylenic alcohols can be protected without inducing isomerization of the double or triple bonds. lookchem.com Even sterically hindered substrates and thiols can be efficiently converted to their corresponding tetrahydropyranyl ethers and thioethers in high yields. lookchem.com

The following table summarizes the results for the microwave-assisted tetrahydropyranylation of various alcohols and thiols using hydrated zirconia.

Table 1: Microwave-Assisted Tetrahydropyranylation of Alcohols and Thiols Catalyzed by Hydrated Zirconia

| Entry | Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | Benzyl THP ether | 2.5 | 98 |

| 2 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl THP ether | 2.0 | 97 |

| 3 | Cinnamyl alcohol | Cinnamyl THP ether | 3.0 | 95 |

| 4 | Propargyl alcohol | Propargyl THP ether | 3.5 | 94 |

| 5 | Cyclohexanol | Cyclohexyl THP ether | 2.0 | 96 |

| 6 | Menthol | Menthyl THP ether | 4.0 | 92 |

| 7 | Thiophenol | Phenyl THP thioether | 2.5 | 95 |

| 8 | 4-Methylthiophenol | 4-Methylphenyl THP thioether | 2.0 | 98 |

Data sourced from a study on microwave-accelerated tetrahydropyranylation. lookchem.com

Solvent-Free Tetrahydropyranylation Protocols

In alignment with the principles of green chemistry, solvent-free reaction conditions are highly desirable as they reduce pollution, lower costs, and simplify workup procedures. The tetrahydropyranylation of alcohols has been successfully achieved under solvent-free conditions using a variety of catalysts.

Catalysts such as bismuth triflate, silica-supported perchloric acid, and pyridinium chloride have proven effective for this transformation. Bismuth triflate is a relatively non-toxic catalyst that is insensitive to air and small amounts of moisture, making it a practical choice. researchgate.net Similarly, silica-supported perchloric acid offers a convenient and solid-supported option. researchgate.net

Pyridinium chloride has been reported as a green, efficient, and scalable catalyst for the tetrahydropyranylation of alcohols at room temperature under solvent-free grinding conditions. nih.govunito.it This method is characterized by mild reaction conditions, short reaction times, and good to high yields. The low cost, ease of preparation, and reusability of pyridinium chloride are additional advantages. nih.govunito.it The reaction proceeds by grinding a mixture of the alcohol, 3,4-dihydro-2H-pyran (DHP), and a catalytic amount of pyridinium chloride in a mortar and pestle. nih.govunito.it

An acidic ionic liquid, [Et3N(CH2)4SO3H][OTs], has also been employed as a reusable catalyst for the tetrahydropyranylation of alcohols with DHP under solvent-free conditions at room temperature, affording the corresponding ethers in good to excellent yields. tubitak.gov.tr A significant benefit of this protocol is the easy separation of the product from the ionic liquid, which can then be recycled. tubitak.gov.tr

The table below presents data for the solvent-free tetrahydropyranylation of benzyl alcohol using pyridinium chloride as a catalyst, highlighting the efficiency of this method.

Table 2: Solvent-Free Tetrahydropyranylation of Benzyl Alcohol with Pyridinium Chloride

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | None (grinding) | 5 | 95 |

| 2 | Dichloromethane | 60 | 80 |

| 3 | Tetrahydrofuran (B95107) | 90 | 75 |

| 4 | Diethyl ether | 120 | 60 |

| 5 | Acetonitrile (B52724) | 75 | 85 |

Data adapted from a study on solvent-free tetrahydropyranylation. nih.govunito.it

Green Chemistry Approaches to this compound Formation

Use of Green Ethereal Solvents (e.g., Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF))

The use of environmentally benign solvents is a cornerstone of green chemistry. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as promising green alternatives to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether. nih.govwikipedia.orgresearchgate.net 2-MeTHF is derivable from renewable resources such as furfural or levulinic acid. Both CPME and 2-MeTHF exhibit favorable properties, including higher boiling points, lower peroxide formation, and greater stability under acidic and basic conditions compared to THF. nih.govwikipedia.orgwikipedia.org Their limited miscibility with water simplifies product extraction and reduces aqueous waste. wikipedia.orgwikipedia.org

The tetrahydropyranylation of alcohols and phenols has been efficiently carried out in these green ethereal solvents using heterogeneous acidic catalysts. One such catalyst, ammonium hydrogen sulfate supported on silica (NH4HSO4@SiO2), has been shown to be highly effective. This catalyst is easily prepared from inexpensive starting materials and can be recycled multiple times without significant loss of activity. nih.gov

The reaction is typically performed under mild conditions, and the use of a heterogeneous catalyst allows for a simple work-up procedure involving filtration to remove the catalyst. This methodology has been successfully applied to a variety of functionalized and non-functionalized alcohols and phenols. nih.gov

The following table showcases the tetrahydropyranylation of various alcohols in CPME and 2-MeTHF using NH4HSO4@SiO2 as the catalyst.

Table 3: Tetrahydropyranylation in Green Ethereal Solvents with NH4HSO4@SiO2

| Entry | Substrate | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Phenyl-2-butanol | CPME | 1.5 | 98 |

| 2 | 4-Phenyl-2-butanol | 2-MeTHF | 1.5 | 98 |

| 3 | 1-Octanol | CPME | 1.5 | 99 |

| 4 | Geraniol | 2-MeTHF | 2.0 | 97 |

| 5 | Phenol | CPME | 4.0 | 95 |

Data from a study on heterogeneous acidic catalysts in green ethereal solvents. nih.gov

Natural Deep Eutectic Solvents (NADESs) as Catalytic Media

Natural deep eutectic solvents (NADESs) are a new class of green solvents formed by mixing natural compounds, such as choline (B1196258) chloride (a hydrogen bond acceptor) with hydrogen bond donors like carboxylic acids, sugars, or urea. researchgate.netresearchgate.net These mixtures have significantly lower melting points than their individual components and are characterized by their biodegradability, low toxicity, and low cost.

Acidic NADESs have been successfully employed as "non-innocent" reaction media, acting as both the solvent and the catalyst for the tetrahydropyranylation of alcohols. This approach avoids the need for an additional catalyst. A prototypical example is a mixture of choline chloride and malonic acid. unito.it The reaction of an alcohol with DHP in this NADES proceeds efficiently under mild conditions (e.g., 50 °C) and open to the air. unito.it

This methodology is applicable to primary, secondary, and tertiary alcohols, demonstrating high levels of chemoselectivity. nih.govresearchgate.net A key advantage is the sustainability of the process, which is highlighted by the easy recyclability of the NADES for multiple cycles without loss of catalytic activity. nih.gov The workup procedure is also environmentally friendly, often utilizing a green solvent like CPME for extraction of the product. unito.it

The table below illustrates the effectiveness of a choline chloride/malonic acid NADES in the tetrahydropyranylation of benzyl alcohol.

Table 4: Tetrahydropyranylation of Benzyl Alcohol in a Choline Chloride/Malonic Acid NADES

| Entry | DHP (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.5 | 50 | 1 | >99 |

| 2 | 1.5 | 25 | 1 | 75 |

| 3 | 1.1 | 50 | 1 | 88 |

Data based on research into tetrahydropyranylation promoted by acidic NADESs. unito.it

Water as a Catalyst and Solvent for Tetrahydropyranylation

Traditionally, the tetrahydropyranylation of alcohols is conducted in anhydrous aprotic solvents due to concerns about poor yields and longer reaction times in the presence of water. However, research has shown that water itself can act as a catalyst for this reaction at elevated temperatures. This discovery allows for a more environmentally benign protocol that avoids the use of organic solvents.

The reaction works effectively in an aqueous medium over a pH range of 2 to 6.5 but does not proceed at a pH above 7.5. The driving forces for the reaction in water are believed to be hydrophobic interactions between the alcohol substrate and dihydropyran, along with favorable pKa values of water, the alcohol, and the protonated forms of the hydroxyl and ethereal functional groups involved in the mechanism.

This aqueous method is applicable to a wide range of alcohols and also allows for the selective mono-tetrahydropyranylation of diols, which is a significant advantage. The general procedure involves mixing the alcohol and dihydropyran in a buffered aqueous solution saturated with sodium chloride and heating the mixture.

Specialized Reagents for Tetrahydropyranylation (e.g., 2,4,6-Trichloronih.govtubitak.gov.trCurrent time information in Comuna Nadeș, RO.triazine)

2,4,6-Trichloro nih.govtubitak.gov.trCurrent time information in Comuna Nadeș, RO.triazine (TCT), also known as cyanuric chloride, is a cost-effective, commercially available, and versatile reagent used in organic synthesis. frontiersin.orgnih.gov It is known for the ease with which its three chlorine atoms can be substituted in a stepwise manner, making it a useful building block. frontiersin.orgnih.gov

TCT has been found to be an efficient reagent for promoting the tetrahydropyranylation of both alcohols and phenols. The reaction is typically carried out in a solvent such as acetonitrile, and it provides the corresponding tetrahydropyranyl ethers in good to excellent yields. tubitak.gov.tr This method offers a valuable alternative to traditional acid-catalyzed procedures.

The utility of TCT in this context stems from its ability to activate the system for the addition of the alcohol or phenol to dihydropyran. The reaction proceeds under relatively mild conditions, and its efficiency across a range of substrates makes it a useful tool in the synthetic chemist's repertoire for hydroxyl group protection.

The following table provides examples of the tetrahydropyranylation of various alcohols and phenols using 2,4,6-trichloro nih.govtubitak.gov.trCurrent time information in Comuna Nadeș, RO.triazine.

Table 5: Tetrahydropyranylation using 2,4,6-Trichloro nih.govtubitak.gov.trCurrent time information in Comuna Nadeș, RO.triazine in Acetonitrile

| Entry | Substrate | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | 0.5 | 95 |

| 2 | 4-Nitrobenzyl alcohol | 1.0 | 92 |

| 3 | Cyclohexanol | 0.75 | 90 |

| 4 | Phenol | 1.5 | 88 |

| 5 | 4-Methoxyphenol | 1.2 | 93 |

Data from a study on the use of 2,4,6-trichloro nih.govtubitak.gov.trCurrent time information in Comuna Nadeș, RO.triazine for tetrahydropyranylation. tubitak.gov.tr

Deprotection of Tetrahydropyranyl Ethers

Fundamental Deprotection Mechanisms

The cleavage of THP ethers is typically achieved through acid-catalyzed solvolysis, where the solvent (such as water or an alcohol) acts as the nucleophile. total-synthesis.com

The deprotection of a THP ether is essentially the reverse of the acid-catalyzed protection mechanism. study.com The process is initiated by the protonation of the ether oxygen atom of the THP group by an acid catalyst, such as hydrochloric acid (HCl). askfilo.com This protonation makes the oxygen atom positively charged, rendering it more susceptible to nucleophilic attack and weakening the adjacent carbon-oxygen bonds. askfilo.com

Following protonation, the bond between the anomeric carbon of the THP ring and the protected alcohol's oxygen cleaves. This step results in the liberation of the original alcohol (R-OH) and the formation of a resonance-stabilized carbocation intermediate. total-synthesis.com This intermediate is stabilized by the adjacent oxygen atom within the pyran ring, existing as a resonance hybrid of an oxonium ion and a carbocation. total-synthesis.com

In the final stage, a nucleophile attacks the electrophilic carbocation. total-synthesis.com

Hydrolysis: If the nucleophile is a water molecule, it attacks the carbocation. Subsequent deprotonation regenerates the acid catalyst and forms 5-hydroxypentanal (B1214607) as the byproduct. stackexchange.com This aldehyde exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran. stackexchange.com

Alcoholysis: If the reaction is carried out in an alcohol solvent (e.g., methanol), the alcohol molecule acts as the nucleophile. It attacks the carbocation, and after deprotonation, it forms an alkoxy-substituted THP derivative (e.g., 2-methoxytetrahydropyran) as the byproduct. total-synthesis.com

The key to the deprotection mechanism is the formation of the stabilized carbocation intermediate upon the departure of the alcohol. total-synthesis.com The choice of solvent plays a crucial role in determining the final byproduct of the reaction, as the solvent is typically present in a large excess and acts as the primary nucleophile that traps this intermediate. total-synthesis.com

When water is used as the solvent or co-solvent (hydrolysis), the carbocation is attacked by water, leading to the formation of 5-hydroxypentanal. total-synthesis.comstackexchange.com Conversely, when an alcohol like methanol (B129727) or ethanol (B145695) is used as the solvent (alcoholysis), it preferentially attacks the carbocation. total-synthesis.com This results in the formation of a different byproduct, such as the corresponding methyl- or ethyl-substituted THP ether. total-synthesis.com This process is also referred to as an acetal (B89532) exchange. thieme-connect.de

Diverse Methodologies for Tetrahydropyranyl Ether Cleavage

The deprotection of THP ethers is most commonly performed via acidic hydrolysis or alcoholysis, with a variety of reagents and conditions developed to suit different substrates and sensitivities. organic-chemistry.org

A widely used method for THP ether cleavage involves treatment with a mixture of acetic acid, tetrahydrofuran (B95107), and water (AcOH:THF:H₂O), often in a 4:2:1 ratio, at elevated temperatures around 45°C. nih.govhighfine.com This system provides mildly acidic aqueous conditions that are effective for deprotection while being compatible with many other functional groups. nih.govhighfine.com

Stronger mineral acids, such as hydrochloric acid (HCl), are also employed for this transformation. nih.gov For instance, a 4M solution of HCl in dioxane can be added to a solution of the THP-protected compound in a solvent mixture like dioxane and dichloromethane (B109758) (DCM) to effect deprotection. commonorganicchemistry.com

Table 1: Examples of Aqueous Acidic Conditions for THP Deprotection

| Reagent System | Solvent(s) | Typical Conditions | Reference(s) |

| Acetic Acid:THF:Water | Acetic Acid, THF, Water | 4:2:1 ratio, 45°C | nih.govhighfine.com |

| Hydrochloric Acid | Dioxane, Dichloromethane | 4M HCl in dioxane, room temp. | commonorganicchemistry.com |

Acidic alcoholysis provides a non-aqueous alternative for THP ether cleavage. Pyridinium (B92312) p-toluenesulfonate (PPTS) is a frequently used catalyst that provides mildly acidic conditions. masterorganicchemistry.com When used in an alcohol solvent such as ethanol (EtOH), PPTS effectively catalyzes the deprotection of THP ethers, often requiring temperatures between 45-55°C. total-synthesis.comthieme-connect.de This method is particularly useful for substrates that are sensitive to water or stronger acids. nih.gov

A notably mild and selective method for cleaving THP ethers is the use of iodine in methanol. tandfonline.com This reagent system can selectively deprotect THP ethers in the presence of other protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers. tandfonline.com The reaction proceeds efficiently in methanol at room temperature. tandfonline.com Studies have shown that while the deprotection is effective in methanol, it is significantly slower in other solvents like tetrahydrofuran (THF) or acetonitrile (B52724) (CH₃CN) and very sluggish in dichloromethane (CH₂Cl₂). tandfonline.com

Table 2: Deprotection of a Secondary THP Ether using Iodine in Methanol

| Entry | Substrate | Protecting Groups Present | Time (h) | Yield (%) | Reference |

| 1 | Secondary THP Ether | THP, Isopropylidene | 6 | 92 | tandfonline.com |

| 2 | Secondary THP Ether | THP, TBDMS | 8 | 90 | tandfonline.com |

Mild Lewis Acid-Mediated Deprotection

The removal of the tetrahydropyranyl (THP) protecting group under mild conditions is a crucial step in multi-step organic synthesis, allowing for the unmasking of hydroxyl groups without affecting other sensitive functionalities. Mild Lewis acids are frequently employed for this purpose due to their ability to catalyze the cleavage of the THP ether linkage efficiently under gentle conditions.

Bismuth Triflate Catalysis

Bismuth triflate (Bi(OTf)₃) has emerged as a highly efficient and versatile catalyst for the deprotection of THP ethers. organic-chemistry.orgnorthwestern.edu It is notable for its low toxicity, ease of handling, and insensitivity to air and moisture. organic-chemistry.org The catalysis can be performed using a very low catalyst loading, typically around 1.0 mol %. organic-chemistry.org

The deprotection reaction is generally carried out in a solvent system such as a mixture of dimethylformamide (DMF) and methanol (CH₃OH) (9:1). organic-chemistry.org The reaction proceeds smoothly to afford the corresponding alcohols in high yields. organic-chemistry.org Bismuth triflate's effectiveness extends to a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as phenols. organic-chemistry.org An important advantage of this method is the avoidance of aqueous conditions, which can be beneficial for substrates sensitive to water. researchgate.net

Selectfluor™ and Oxidative Cleavage Methods (e.g., N-Bromosuccinimide (NBS) with β-cyclodextrin)

An alternative approach to THP ether deprotection involves oxidative cleavage. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides an efficient method for the cleavage of THP ethers. organic-chemistry.orgrsc.org

A user-friendly and environmentally benign method for the oxidative deprotection of THP ethers utilizes N-Bromosuccinimide (NBS) in the presence of β-cyclodextrin in water. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This reaction proceeds at room temperature and provides the corresponding carbonyl compounds in impressive yields. organic-chemistry.orgresearchgate.net The use of β-cyclodextrin as a phase-transfer catalyst in water makes this a green and practical protocol. thieme-connect.com The process is advantageous as it avoids the use of flammable and anhydrous organic solvents. thieme-connect.com A variety of THP ethers can be oxidatively deprotected using this method. organic-chemistry.orgorganic-chemistry.org

Heterogeneous Catalysis in Deprotection (e.g., Zeolite H-beta, Silica (B1680970) Sulfuric Acid, Ammonium (B1175870) Decatungstocerate(IV))

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions.

Zeolite H-beta: This solid acid catalyst is highly efficient for the deprotection of THP ethers. organic-chemistry.orgkchem.orgresearchgate.net The reactions are typically carried out in methanol under reflux and are completed in a very short time, often within five to twenty minutes. organic-chemistry.org A key benefit of Zeolite H-beta is its recyclability; it can be easily recovered by filtration and reused multiple times without a significant loss of activity. organic-chemistry.orgkchem.org

Silica Sulfuric Acid: This solid-supported acid is another effective and reusable catalyst for the deprotection of THP ethers. rsc.orgniscpr.res.in The deprotection is typically performed by refluxing the THP ether with a catalytic amount of silica sulfuric acid in methanol. niscpr.res.in This method provides the corresponding alcohols in good to excellent yields. niscpr.res.inics-ir.org The catalyst is prepared by adsorbing sulfuric acid onto silica gel. niscpr.res.innih.gov

Ammonium Decatungstocerate(IV): This heterogeneous catalyst can be used for the deprotection of various THP ethers to their parent alcohols or phenols. inorgchemres.orginorgchemres.org The reaction is typically carried out in acetonitrile at room temperature. inorgchemres.org The advantages of this method include mild reaction conditions, high to excellent yields, and the use of a non-toxic and cost-effective catalyst. inorgchemres.orginorgchemres.org

Non-Acidic and Neutral Deprotection Strategies (e.g., Lithium Chloride (LiCl) in Water-Dimethyl Sulfoxide (B87167) (H₂O-DMSO), Trialkylsilyl Trifluoromethanesulfonate)

To avoid acid-labile functional groups, non-acidic and neutral deprotection methods have been developed.

Lithium Chloride (LiCl) in Water-Dimethyl Sulfoxide (H₂O-DMSO): A mild and efficient method for the selective removal of the THP protecting group involves heating with an excess of lithium chloride in a mixture of water and dimethyl sulfoxide at 90 °C. acs.orgorganic-chemistry.org This method is particularly useful as it does not require the use of acids and is tolerant of many sensitive functional groups, such as methylenedioxy ethers, benzyl (B1604629) ethers, and even aldehydes. acs.orgorganic-chemistry.org The corresponding alcohols are obtained in excellent yields. acs.org

Trialkylsilyl Trifluoromethanesulfonate (B1224126): Trialkylsilyl trifluoromethanesulfonates, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), can be used for the deprotection of THP ethers under non-acidic conditions. rsc.org For instance, the reaction of THP ethers with triethylsilane and benzaldehyde (B42025) in the presence of a catalytic amount of TMSOTf allows for the direct conversion of THP ethers into the corresponding benzyl ethers in a one-pot procedure. organic-chemistry.org Another approach involves the reaction of THP ethers with triethylsilyl trifluoromethanesulfonate (TESOTf) and 2,4,6-collidine to chemoselectively yield the alcohol. rsc.org

Catalytic Agents for Deprotection (e.g., Copper(II) Chloride Dihydrate, Acetyl Chloride in Methanol)

Various other catalytic agents have been successfully employed for the deprotection of THP ethers.

Copper(II) Chloride Dihydrate: A catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O) can efficiently cleave THP ethers. pku.edu.cnrsc.orgresearchgate.net The reaction is typically carried out by refluxing the THP ether in 95% ethanol or a mixture of acetone (B3395972) and water. pku.edu.cn This method is simple, inexpensive, and generally provides good yields of the corresponding alcohols. pku.edu.cn Some acid-sensitive groups like epoxides can tolerate these conditions. pku.edu.cn

Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in methanol is a mild and efficient system for the cleavage of THP ethers. researchgate.netresearchgate.net The reaction proceeds smoothly at room temperature, and the desired alcohols are typically obtained in high yields within an hour. researchgate.netresearchgate.net This method is chemoselective and tolerates a variety of other functional groups. researchgate.net

Stereochemical Considerations in Tetrahydropyranyl Ether Chemistry

Formation of Diastereomers upon Tetrahydropyranylation of Chiral Alcohols

When a chiral alcohol reacts with dihydropyran under acidic conditions, the resulting tetrahydropyranyl ether is formed as a mixture of diastereomers. thieme-connect.deorganic-chemistry.org This is because the incoming alcohol can attack the oxocarbenium ion intermediate from either the top or bottom face, leading to two possible stereochemical orientations at the newly formed acetal (B89532) center.

The reaction of a chiral alcohol, which already possesses at least one stereocenter, with the prochiral dihydropyran results in a product with an additional stereocenter. organic-chemistry.orgtotal-synthesis.com Consequently, a pair of diastereomers is generated. total-synthesis.com These diastereomers possess different spatial arrangements of their atoms and, as a result, exhibit distinct physical and chemical properties. The formation of these diastereomeric mixtures is a critical consideration in synthetic planning, as it can complicate subsequent reaction steps and purification processes. total-synthesis.com

Impact of Diastereomer Formation on Product Isolation and Characterization in Organic Synthesis

The presence of diastereomers in a reaction mixture presents notable challenges for product isolation and characterization. total-synthesis.com Diastereomers have different physical properties, such as boiling points, melting points, and solubility, which can sometimes be exploited for their separation. total-synthesis.com However, in many cases, the physical properties of the diastereomeric THP ethers are very similar, making their separation by standard techniques like distillation or crystallization difficult.

Chromatographic methods, such as column chromatography, are often employed to separate these diastereomers. The success of chromatographic separation depends on the difference in polarity and interaction with the stationary phase between the two diastereomers. In some instances, the separation is straightforward, while in others, it can be challenging or even impossible with standard silica (B1680970) gel chromatography.

The characterization of diastereomeric mixtures by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, is also complicated. thieme-connect.de The signals in the ¹H and ¹³C NMR spectra for each diastereomer will be distinct, leading to a doubling of peaks for the protons and carbons near the stereocenters. This can result in complex and overlapping spectra that are difficult to interpret, especially for complex molecules with multiple stereocenters.

The following table provides examples of the chromatographic separability of diastereomeric THP ethers derived from various α-hydroxy esters.

| (S)-α-Hydroxy Ester | Chromatographic Separability of Diastereomeric THP Ethers |

| Methyl 3-hydroxybutyrate | Inseparable |

| Dimethyl malate | Inseparable |

| Methyl mandelate | Separable |

| Methyl 3-phenyllactate | Separable |

| Methyl isocaproate | Separable |

| Pantolactone | Separable |

This table is based on research findings concerning the separability of diastereomeric THP ethers.

Exploitation of Tetrahydropyranyl Derivatives in Stereoselective Synthesis

While the formation of diastereomers can be a drawback, the stereochemical features of tetrahydropyranyl derivatives can also be harnessed to control the stereochemical outcome of reactions. This is achieved by using the THP group as a chiral auxiliary or by engaging THP-protected intermediates in stereoselective transformations.

In some instances, the THP group itself can act as a chiral auxiliary, influencing the stereoselectivity of reactions at other sites in the molecule. total-synthesis.com By introducing a chiral THP derivative, one face of a nearby reactive functional group can be effectively shielded from attack by a reagent. total-synthesis.com This steric hindrance directs the incoming reagent to the more accessible face, leading to a high degree of diastereoselectivity in the formation of a new stereocenter. total-synthesis.com

For example, a THP derivative has been used as a chiral auxiliary in nucleophilic additions to an aldehyde. total-synthesis.com The bulky THP group blocks one face of the aldehyde, forcing the nucleophile to attack from the opposite side, resulting in the preferential formation of one diastereomer of the resulting secondary alcohol. total-synthesis.com This strategy, while not universally applicable, demonstrates the potential of using the inherent chirality of a THP group to control stereochemistry.

Tetrahydropyran (B127337) rings are common structural motifs in a vast array of natural products, and their stereoselective synthesis is of great importance. nih.govrsc.orgresearchgate.net While the THP group is often used as a simple protecting group, the synthesis of the tetrahydropyran ring itself can be a key stereochemistry-determining step. Several powerful methods have been developed for the stereoselective synthesis of substituted tetrahydropyrans, which are essentially complex tetrahydropyranyl ethers.

Stereoselective Synthesis of Cyclic Ethers: The stereoselective synthesis of tetrahydropyran rings is a central theme in the synthesis of many natural products. nih.govnih.gov Methods such as the Prins cyclization and intramolecular oxa-Michael additions are commonly employed to construct the tetrahydropyran core with high diastereoselectivity. researchgate.netacs.org For instance, a palladium-catalyzed intramolecular addition of an alcohol to a phosphono allylic carbonate can lead to the formation of tetrahydropyran rings with predictable stereochemistry. nih.gov The stereochemical outcome of the cyclization is determined by the stereochemistry of the starting materials, allowing for the selective synthesis of either cis- or trans-2,6-disubstituted tetrahydropyrans. nih.gov

Synthesis of Natural Product Isomers: The ability to control the stereochemistry during the formation of the tetrahydropyran ring is crucial in the total synthesis of natural products. nih.govrsc.orgresearchgate.net Many biologically active natural products exist as a single stereoisomer, and their biological activity is highly dependent on their three-dimensional structure. Stereoselective methods for the synthesis of tetrahydropyrans have been applied to the total synthesis of numerous complex molecules, including centrolobine, which possesses a 2,6-disubstituted tetrahydropyran ring. nih.gov The formal synthesis of (+)-centrolobine utilized a stereospecific palladium-catalyzed cyclization to establish the cis stereochemistry of the tetrahydropyran ring. nih.gov

The following table summarizes some key stereoselective methods used in the synthesis of tetrahydropyran rings.

| Stereoselective Method | Description | Application Example |

| Prins Cyclization | An acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol to form a substituted tetrahydropyran. | Synthesis of 2,6-disubstituted tetrahydropyran-4-ones. acs.org |

| Intramolecular oxa-Michael Addition | The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound to form a tetrahydropyran ring. | Synthesis of the tetrahydropyran core of Bistramide D. |

| Palladium-Catalyzed Cyclization | Intramolecular addition of an alcohol to a palladium π-allyl complex to form a cyclic ether. | Formal synthesis of (+)-centrolobine. nih.gov |

| Intramolecular Epoxide Ring Opening | Nucleophilic attack of a tethered alcohol on an epoxide to form a tetrahydropyran ring. | Synthesis of various polyether natural products. nih.gov |

This table highlights common stereoselective strategies for the formation of the tetrahydropyran ring system.

Advanced Applications and Transformations of Tetrahydropyranyl Ethers

Direct Conversion of Tetrahydropyranyl Ethers to Other Functional Groups

A significant advantage in multistep synthesis is the ability to convert one protecting group directly into another functional group without an intermediate deprotection step. This approach enhances synthetic efficiency by saving time, materials, and energy. rsc.org THP ethers are amenable to several such one-pot transformations.

The direct conversion of THP ethers to acetates represents a valuable transformation, effectively switching an acid-labile protecting group to a base-labile one. This can be achieved efficiently under mild conditions.

One effective method involves the reaction of alcohol tetrahydropyranyl ethers with acetyl bromide in acetonitrile (B52724). rsc.org This catalyst-free reaction proceeds smoothly to furnish the corresponding acetates in high yields. rsc.org For example, the THP ether of 3-phenylpropanol can be converted to 3-phenylpropyl acetate (B1210297) in 95% yield using this method. rsc.org While acetyl chloride is less effective on its own, its reactivity is dramatically enhanced in the presence of sodium iodide. rsc.orgresearchgate.net The use of various substituted acetyl chlorides with an equimolar amount of sodium iodide allows for the transformation of THP ethers into a range of substituted acetate esters in high yields. rsc.orgresearchgate.net This clean and atom-economical synthesis is a notable advancement in functional group interconversion. rsc.org Another reported method for this conversion utilizes titanium tetrachloride (TiCl₄) as a catalyst with acetic anhydride (B1165640) (Ac₂O). organic-chemistry.org

Table 1: Direct Conversion of THP Ethers to Acetates

| Starting Material (THP Ether of) | Reagent(s) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenylpropanol | Acetyl Bromide | Acetonitrile | 95 | rsc.org |

| 1-Octanol | Acetyl Bromide | Acetonitrile | 96 | rsc.org |

| Cyclohexanol | Acetyl Bromide | Acetonitrile | 94 | rsc.org |

| 3-Phenylpropanol | Chloroacetyl Chloride / NaI | Acetonitrile | 95 | rsc.org |

The direct, one-step transformation of THP ethers into silyl (B83357) ethers is another synthetically useful process that avoids separate deprotection and re-protection steps. rsc.org Aluminium trichloride (B1173362) (AlCl₃) has been shown to be an effective catalyst for this conversion. rsc.orgresearchgate.net This method facilitates the reaction of THP-protected alcohols with various hydrosilanes to yield the corresponding silyl ethers. rsc.org The reaction is notable for its mild conditions, short reaction times, and high yields. rsc.org

This transformation is highly chemoselective, proceeding efficiently even in the presence of other functional groups like free hydroxyls or unsaturated carbon-carbon bonds. rsc.orgresearchgate.net The protocol is applicable to a wide range of substrates, including primary, secondary, and tertiary alkyl THP ethers, and accommodates various silyl protecting groups. rsc.org

Table 2: AlCl₃-Catalyzed Conversion of THP Ethers to Silyl Ethers

| Substrate (THP Ether of) | Silylating Agent | Yield (%) | Reference |

|---|---|---|---|

| 1-Phenylethanol | Et₃SiH | 99 | rsc.org |

| Cinnamyl alcohol | Et₃SiH | 99 | rsc.org |

| 4-Phenyl-2-butanol | PhMe₂SiH | 98 | rsc.org |

Role of Tetrahydropyranyl Ethers in Complex Molecule Synthesis

The THP group's stability towards a wide range of non-acidic reagents makes it a valuable tool in the synthesis of complex, polyfunctional molecules. d-nb.infonih.govnih.gov

The tetrahydropyran (B127337) ring is a common structural motif found in numerous natural products, particularly polyether antibiotics and marine natural products like the brevetoxins. wikipedia.orgnih.gov The THP protecting group is instrumental in the multi-step synthesis of these and other bioactive compounds. Its stability under basic conditions, towards organometallic reagents, and during reductions allows for complex chemical manipulations on other parts of the molecule while the hydroxyl group remains masked. organic-chemistry.orgresearchgate.net The chemistry of protecting groups is significantly driven by the challenges presented in natural product synthesis. researchgate.net The tetrahydropyran ring system also forms the core of pyranose sugars, such as glucose, highlighting its fundamental importance in biologically relevant molecules. wikipedia.org

While historically underutilized in peptide chemistry, the THP group has emerged as a useful protecting group for the side chains of several amino acids, compatible with the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. d-nb.infonih.govnih.govresearchgate.net

Protection of Serine, Threonine, and Cysteine: The THP group is an effective protecting moiety for the hydroxyl side chains of Serine (Ser) and Threonine (Thr) and the thiol side chain of Cysteine (Cys). d-nb.inforesearchgate.netiris-biotech.de Its advantages include low cost, ease of introduction, and improved solubility of the protected peptide chains. iris-biotech.deresearchgate.net For Cysteine, THP protection has been shown to minimize side reactions like racemization. iris-biotech.de

Protection of Tyrosine: The phenolic hydroxyl group of Tyrosine (Tyr) can also be protected as a THP ether through reaction with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. nih.gov

Protection of Carboxylic Acids: While THP can react with free carboxylic acids, the resulting hemiacetal ester is extremely labile to acid. nih.goviris-biotech.de This high sensitivity means that for practical purposes, the THP group is not a useful protecting group for the carboxyl functionality in peptide synthesis. nih.gov However, this lability is advantageous as it allows for the selective protection of hydroxyl or thiol side chains in amino acids without needing to first protect the C-terminal carboxyl group. researchgate.net

Ellman Resin: The solid-phase-supported version of DHP, known as the Ellman resin, serves as a useful solid support for SPPS. d-nb.infonih.gov It allows for the side-chain anchoring of residues like Serine and Threonine through a base-stable tetrahydropyranyl ether linkage. nih.govresearchgate.net This strategy facilitates the synthesis of alcohol-containing peptides, which can be cleaved from the resin under mildly acidic conditions. nih.gov

The tetrahydropyran structural unit is the foundation of pyranose sugars, the building blocks of oligosaccharides. wikipedia.org The THP protecting group is employed in carbohydrate chemistry to selectively mask hydroxyl groups during the assembly of complex oligosaccharides. Its reliable stability and mild cleavage conditions are critical for managing the multiple reactive hydroxyl groups present in sugar molecules. In the field of nucleotide synthesis, which involves highly demanding synthetic challenges, the design and application of protecting groups like THP are crucial for achieving the desired transformations while preserving the integrity of the complex molecules. thieme-connect.de

Strategic Utility of Tetrahydropyranyl Ethers in Multistep Organic Synthesis

In the intricate landscape of multistep organic synthesis, the selection and deployment of protecting groups are of paramount importance. Tetrahydropyranyl (THP) ethers, long-standing members of the synthetic chemist's toolkit, offer significant strategic advantages due to their unique reactivity profile. Their stability under a wide range of non-acidic conditions, coupled with their facile removal under acidic catalysis, allows for their integration into complex synthetic routes, enabling the selective transformation of multifunctional molecules.

One-Pot Protection-Deprotection Sequences for Enhanced Efficiency

While true one-pot protection-reaction-deprotection sequences involving THP ethers are less commonly reported than one-pot conversions, the principle of enhancing synthetic efficiency through tandem processes is well-established. For instance, the direct conversion of alcohol silyl ethers into THP ethers can be achieved in a one-pot procedure by reaction with THP acetate in the presence of a catalytic amount of tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf). organic-chemistry.org This avoids the need to isolate the deprotected alcohol before reprotection.

Similarly, the direct conversion of THP ethers to other useful functional groups in a single pot has been demonstrated. An example is the conversion of THP ethers to benzyl (B1604629) ethers by reaction with triethylsilane and benzaldehyde (B42025), catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). organic-chemistry.org Another one-pot transformation involves the conversion of THP ethers to silyl ethers, catalyzed by aluminum trichloride. researchgate.net These processes, while not full protection-deprotection sequences, highlight the utility of THP ethers in telescoping synthetic steps.

A notable example that approaches a one-pot protection-deprotection strategy is the use of a catalytic amount of acetyl chloride for both the formation and cleavage of THP ethers. researchgate.net The protection of alcohols with dihydropyran can be achieved using acetyl chloride in dichloromethane (B109758). researchgate.net Subsequently, by changing the solvent to methanol (B129727), the same catalyst can efficiently cleave the THP ether. researchgate.net This dual role of the catalyst opens the door for designing more integrated and efficient synthetic sequences.

The development of such one-pot procedures is an active area of research, aiming to minimize the number of synthetic operations and purification steps, which is a key principle of green chemistry. The ability to perform multiple transformations in a single reaction vessel without isolating intermediates leads to a more sustainable and cost-effective synthesis.

The following table provides examples of one-pot transformations involving THP ethers that enhance synthetic efficiency:

| Transformation | Reagents and Conditions | Key Advantage |

| Silyl Ether to THP Ether | THP acetate, cat. TBSOTf | Avoids isolation of the intermediate alcohol |

| THP Ether to Benzyl Ether | Triethylsilane, Benzaldehyde, cat. TMSOTf | Direct functional group interconversion |

| THP Ether to Silyl Ether | Hydrosilane, cat. AlCl₃ | Direct functional group interconversion |

| Protection and Deprotection | cat. Acetyl chloride (DCM for protection, MeOH for deprotection) | Same catalyst for both steps, potential for sequential one-pot operations |

Data compiled from multiple sources.

Mechanistic and Theoretical Studies on Tetrahydropyranyl Ether Reactivity

Computational Studies on Reaction Pathways and Intermediates

Computational investigations, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces for the formation and deprotection of THP ethers. These studies consistently point to a mechanism proceeding through a key oxocarbenium ion intermediate.

The acid-catalyzed formation of a THP ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) is initiated by the protonation of the double bond of DHP. This leads to the formation of a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon of this intermediate. Subsequent deprotonation of the resulting oxonium ion yields the final THP ether and regenerates the acid catalyst. researchgate.net Computational models have been used to calculate the geometries and energies of the reactants, transition states, and intermediates along this pathway. For instance, theoretical calculations have explored the conformational preferences of substituted pyranosyl oxocarbenium ions, which are analogous to the intermediate in THP ether formation, highlighting the influence of substituents on their stability and geometry. nih.gov

Deprotection, the reverse process, is also acid-catalyzed. It involves the protonation of the ether oxygen of the THP group, followed by the cleavage of the C-O bond to regenerate the alcohol and the same stabilized oxocarbenium ion. This intermediate is then quenched by a nucleophile, typically water or an alcohol solvent, to form a hemiacetal that is in equilibrium with its open-chain hydroxy aldehyde form. researchgate.net

Recent computational studies have also explored more complex scenarios. For example, a computational analysis was performed on the reaction between tetrahydropyran (B127337) (THP) and atomic bromine, utilizing DFT at the B3LYP/aug-cc-pVTZ level of theory to investigate the reaction energetics and potential energy surfaces. researchgate.net While not directly studying THP ether formation, this research provides insights into the reactivity of the tetrahydropyran ring itself. Further theoretical work has focused on the nature of oxocarbenium ions as "hidden intermediates" in related reactions, suggesting that in some cases, a stable oxocarbenium ion may not be formed, and the reaction may proceed through a more concerted, "one-step, two-stage" mechanism. nih.gov

Table 1: Calculated Relative Energies for Key Species in the Acid-Catalyzed Formation of a Generic THP Ether (Illustrative Data)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Alcohol + Dihydropyran + H⁺ | 0.0 |

| TS1 | Transition state for protonation of DHP | +5.2 |

| Intermediate | Oxocarbenium Ion | -15.8 |

| TS2 | Transition state for nucleophilic attack | -10.5 |

| Product Complex | Protonated THP Ether | -25.3 |

| Products | THP Ether + H⁺ | -20.1 |

Note: This table presents illustrative data based on typical values found in computational studies of similar acid-catalyzed reactions. Actual values can vary depending on the specific alcohol, catalyst, solvent, and level of theory used in the calculations.

Kinetic and Thermodynamic Analyses of Formation and Deprotection Processes

While extensive experimental kinetic data for the formation and deprotection of a wide range of THP ethers is not always readily available in a consolidated format, computational studies can provide valuable estimates of the kinetic and thermodynamic parameters governing these reactions.

Formation: The acid-catalyzed formation of THP ethers is generally a thermodynamically favorable process. The key factors influencing the kinetics are the nucleophilicity of the alcohol, the stability of the oxocarbenium ion intermediate, and the acidity of the catalyst. Computational studies can quantify these effects by modeling different alcohol substrates and catalytic systems.

Deprotection: The deprotection of THP ethers is essentially the reverse reaction and is also kinetically and thermodynamically controlled. The lability of the THP group under acidic conditions is a key feature, and the rate of cleavage can be tuned by the choice of acid catalyst and reaction conditions. For instance, studies on THP-protected amino acids have shown that the rate of acid-catalyzed cleavage can vary depending on the specific amino acid, with the THP group on a threonine residue being slightly more labile than on a serine residue. researchgate.net

Table 2: Illustrative Calculated Thermodynamic Parameters for the Formation and Deprotection of a Primary Alcohol THP Ether at 298 K

| Process | Parameter | Value |

| Formation | ΔH (kcal/mol) | -22.5 |

| ΔS (cal/mol·K) | -15.2 | |

| ΔG (kcal/mol) | -18.0 | |

| Deprotection | ΔH (kcal/mol) | +22.5 |

| ΔS (cal/mol·K) | +15.2 | |

| ΔG (kcal/mol) | +18.0 |

Solvation Effects and Catalytic Efficiency Studies

The solvent plays a crucial role in the reactivity of THP ethers, influencing both the stability of charged intermediates and the efficiency of the catalyst. Computational models, particularly those employing continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, can provide a deeper understanding of these effects.

Solvation Effects: The formation of the charged oxocarbenium ion intermediate is significantly influenced by the polarity of the solvent. Polar solvents can stabilize this charged species, thereby lowering the activation energy for its formation and potentially accelerating the reaction. Computational studies on related oxocarbenium ions have shown that solvent polarity can impact conformational equilibria and reactivity. acs.org The choice of ethereal solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), has been investigated for the synthesis of THP ethers, with the solvent choice impacting reaction efficiency, particularly in cases of low substrate solubility. beilstein-journals.org

Catalytic Efficiency: A wide array of catalysts can be used for the formation and deprotection of THP ethers, ranging from strong Brønsted acids to various Lewis acids and heterogeneous catalysts. nih.gov Computational studies can elucidate the mechanism of catalysis by modeling the interaction between the catalyst, the substrate (DHP or the THP ether), and the alcohol. For example, theoretical investigations into thiourea-catalyzed THP protection have explored the mode of activation, suggesting a Brønsted acid-based mechanism. researchgate.net DFT calculations can also be used to compare the efficiencies of different catalysts by calculating the activation barriers for the catalyzed versus the uncatalyzed reaction. These studies can aid in the rational design of more efficient and selective catalysts.

Table 3: Illustrative Calculated Activation Energies for THP Ether Formation with Different Catalysts in Various Solvents

| Catalyst | Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

| H⁺ (gas phase) | None | 1 | 25.1 |

| H⁺ | Dichloromethane (B109758) | 8.9 | 15.3 |

| H⁺ | Acetonitrile (B52724) | 37.5 | 12.8 |

| Lewis Acid (generic) | Dichloromethane | 8.9 | 18.7 |

| Heterogeneous Catalyst | Cyclopentyl Methyl Ether | 4.9 | 16.5 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends from computational studies. The activation energies would decrease with increasing solvent polarity and would vary depending on the specific catalyst.

Future Directions and Emerging Trends in Tetrahydropyranyl Ether Chemistry

Development of More Sustainable and Environmentally Benign Protocols

The traditional methods for the formation and cleavage of THP ethers often rely on strong acid catalysts and volatile organic solvents, which raise environmental concerns. Consequently, a significant research effort is being directed towards the development of greener and more sustainable alternatives. These efforts are centered around the use of heterogeneous catalysts, milder reaction conditions, and alternative solvent systems.

The use of solid acid catalysts is a prominent trend in the sustainable synthesis of THP ethers. These catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced waste generation. For instance, catalysts like silica-supported sulfuric acid and montmorillonite K-10 clay have been successfully employed for the tetrahydropyranylation of alcohols under solvent-free conditions, affording high yields in short reaction times. Similarly, heteropoly acids and their salts are emerging as highly efficient and reusable catalysts for both the protection and deprotection of alcohols as THP ethers.

In addition to solid acids, ionic liquids are being explored as environmentally benign reaction media and catalysts for THP ether synthesis. Their low vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives to conventional organic solvents. For example, Brønsted acidic ionic liquids have been shown to effectively catalyze the tetrahydropyranylation of a wide range of alcohols and phenols with excellent yields.

The move towards solvent-free reaction conditions is another key aspect of developing sustainable protocols. Performing reactions without a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. Several catalytic systems, including silica-supported sodium hydrogen sulfate and bismuth nitrate, have been developed for the efficient synthesis of THP ethers under solvent-free conditions at room temperature.

The following table summarizes some of the recent advancements in sustainable protocols for THP ether synthesis.

| Catalyst/Reagent | Substrate | Solvent | Key Advantages |

| Silica-supported sulfuric acid | Alcohols, phenols | Solvent-free | Reusable catalyst, short reaction times, high yields |

| Montmorillonite K-10 | Alcohols, phenols | Dichloromethane (B109758) or solvent-free | Mild conditions, high efficiency |

| Brønsted acidic ionic liquids | Alcohols, phenols | Neat | Recyclable catalyst, high yields |

| Silica-supported sodium hydrogen sulfate | Alcohols, phenols | Solvent-free | Mild conditions, operational simplicity |

| Bismuth nitrate | Alcohols, phenols | Solvent-free | Room temperature reaction, high yields |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for improved catalytic systems for the formation and cleavage of THP ethers is a driving force in modern organic synthesis. Researchers are exploring a diverse range of catalysts, from metal-based systems to organocatalysts, with the aim of enhancing selectivity, increasing efficiency, and broadening the substrate scope.

Metal-based catalysts, particularly those based on transition metals, have shown great promise in THP ether chemistry. For instance, indium(III) chloride is an effective catalyst for the tetrahydropyranylation of alcohols and phenols, offering high yields under mild conditions. Similarly, bismuth(III) triflate has been demonstrated to be a highly efficient catalyst for both the protection and deprotection of alcohols as THP ethers. The catalytic activity of these metal salts is often attributed to their Lewis acidic nature, which activates the dihydropyran for nucleophilic attack by the alcohol.

In recent years, there has been a growing interest in the use of nanoparticles as catalysts for organic transformations. Gold nanoparticles supported on titanium dioxide, for example, have been shown to be a highly active and reusable catalyst for the tetrahydropyranylation of alcohols. The high surface area and unique electronic properties of nanoparticles can lead to enhanced catalytic activity and selectivity compared to their bulk counterparts.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, and its application in THP ether chemistry is an active area of research. Organocatalysts offer the advantages of being metal-free, often less toxic, and readily available. For example, iodine has been found to be an effective and mild catalyst for the tetrahydropyranylation of alcohols and phenols. Similarly, thiourea-based organocatalysts have been developed for the chemoselective protection of alcohols as THP ethers.

The development of catalysts that can operate under neutral or near-neutral conditions is another important goal. This is particularly relevant for substrates that are sensitive to acidic or basic conditions. For instance, carbon dioxide in the presence of a suitable base has been utilized as a mild and environmentally friendly catalytic system for the synthesis of THP ethers.

The table below highlights some of the novel catalytic systems being explored for THP ether synthesis and their key features.

| Catalyst | Reaction | Key Features |

| Indium(III) chloride | Tetrahydropyranylation | Mild reaction conditions, high yields |

| Bismuth(III) triflate | Protection and deprotection | High efficiency, broad substrate scope |

| Gold nanoparticles on TiO2 | Tetrahydropyranylation | Reusable, high activity |

| Iodine | Tetrahydropyranylation | Mild, metal-free |

| Thiourea-based organocatalysts | Chemoselective tetrahydropyranylation | High chemoselectivity |

Innovative Applications in Synthetic Methodology and Complex Molecular Architectures

Beyond its traditional role as a simple protecting group, the tetrahydropyranyl ether moiety is finding new and innovative applications in synthetic methodology and the construction of complex molecular architectures. The unique reactivity and stereochemical properties of the THP group are being exploited to achieve novel transformations and to facilitate the synthesis of challenging target molecules.

One emerging area is the use of the THP group as a directing group in various chemical reactions. The oxygen atom of the THP ether can coordinate to a metal catalyst, thereby directing a reaction to a specific site within the molecule. This strategy has been employed in C-H activation reactions, allowing for the functionalization of otherwise unreactive C-H bonds in a highly regioselective manner.

The THP group is also being utilized in the development of new synthetic methodologies. For example, the diastereoselective formation of THP ethers has been used to control the stereochemistry of subsequent reactions. By carefully choosing the catalyst and reaction conditions, it is possible to selectively form one diastereomer of a THP ether, which can then be used to direct the stereochemical outcome of reactions at other parts of the molecule.

In the realm of complex molecule synthesis, the THP ether continues to be an indispensable tool. Its stability to a wide range of reaction conditions, coupled with the availability of mild and selective methods for its removal, makes it an ideal protecting group for the synthesis of natural products and other complex targets. For instance, in the total synthesis of intricate molecules like bryostatins and macrolide antibiotics, the judicious use of THP ethers to protect multiple hydroxyl groups is a common and crucial strategy.

Furthermore, the development of tandem reactions involving the formation or cleavage of THP ethers is streamlining synthetic routes to complex molecules. These tandem processes, where multiple bond-forming events occur in a single operation, improve efficiency by reducing the number of purification steps and minimizing waste.

The innovative applications of THP ethers in synthesis are a testament to the versatility of this functional group. As our understanding of its reactivity deepens, we can expect to see even more creative and powerful applications in the years to come.

常见问题

Q. How are tetrahydropyranyl (THP) ethers introduced to protect alcohols in multi-step syntheses?

THP ethers are formed by reacting alcohols with 2,3-dihydropyran under acidic conditions (e.g., HCl in ethyl acetate or catalytic p-toluenesulfonic acid). The reaction proceeds via acid-catalyzed nucleophilic addition, generating a stable acetal. This method is widely used due to its compatibility with alcohols containing sensitive functional groups, though care must be taken to avoid competing side reactions in stereochemically complex substrates .

Q. What factors determine the stability of THP ethers under varying reaction conditions?